A Comprehensive Technical Guide to 4-(Trifluoromethoxy)aniline (CAS: 461-82-5)
A Comprehensive Technical Guide to 4-(Trifluoromethoxy)aniline (CAS: 461-82-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)aniline, with the CAS number 461-82-5, is an organofluorine compound of significant interest in the chemical and pharmaceutical industries.[1][2] Its structure, featuring a trifluoromethoxy group (-OCF₃) attached to an aniline (B41778) ring, imparts unique properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated analogs.[1] These characteristics make it a valuable building block and intermediate in the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and advanced materials.[1][2][3][4][5][6] This guide provides an in-depth overview of its properties, synthesis, and applications.
Core Physicochemical and Spectroscopic Properties
The fundamental properties of 4-(Trifluoromethoxy)aniline are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 461-82-5 | [3][7][8] |
| Molecular Formula | C₇H₆F₃NO | [3][7][8][9] |
| Molecular Weight | 177.12 g/mol | [1][7] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 73-75 °C at 10 mmHg[7][10] | |
| 83 °C at 20.3 mmHg[3] | ||
| Density | 1.32 g/mL at 20 °C[7][10] | |
| Refractive Index | n20/D 1.463 | [7][10] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [1][7][11] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, acetone, chloroform, and ethyl acetate.[7][12][13] | |
| pKa | 3.75 ± 0.10 (Predicted) | [7][13] |
Table 2: Spectroscopic Data
| Spectrum Type | Details | Reference |
| ¹H NMR | Spectrum available and conforms to the structure. | [14][15][16] |
| ¹³C NMR | Spectrum available. | [17] |
| Mass Spectrometry | Spectrum available. | [17] |
| Infrared (IR) | Spectrum available. | [17] |
Synthesis and Experimental Protocols
The synthesis of 4-(Trifluoromethoxy)aniline is a critical process for its application in various fields. Several synthetic routes have been developed, with a common method involving the reduction of 4-trifluoromethoxynitrobenzene.
Experimental Protocol: Synthesis via Reduction of 4-Trifluoromethoxynitrobenzene
This protocol is based on a process described for industrial-scale production, which is noted for being simple, easy to handle, and viable for large-scale manufacturing.
Reaction Scheme:
4-Trifluoromethoxynitrobenzene → 4-(Trifluoromethoxy)aniline
Reagents and Equipment:
-
4-Trifluoromethoxynitrobenzene
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Reaction vessel with mechanical stirring and temperature control
-
Standard laboratory glassware for workup and extraction
Procedure:
-
To a reaction vessel, add 4-trifluoromethoxynitrobenzene (1 part by weight), iron powder (0.9 parts by weight), and methanol (3.9 parts by volume).
-
While stirring, add concentrated HCl (0.2 parts by volume) to the mixture.
-
Heat the reaction mixture to a temperature between 60°C and 65°C.
-
Maintain the reaction at this temperature and monitor its completion.
-
Upon completion, the crude product can be isolated and purified.
This is a generalized protocol based on the literature. Specific quantities and reaction times may need to be optimized.
Applications in Research and Drug Development
4-(Trifluoromethoxy)aniline is a key intermediate in the synthesis of various high-value compounds.[2]
-
Pharmaceuticals: It is used in the synthesis of anticancer and antitumor agents.[7][13] A notable application is as an intermediate in the production of Riluzole, a neuroprotective agent that modulates glutamatergic transmission.[7][13] The trifluoromethoxy group is often incorporated to improve a drug's pharmacokinetic profile, including metabolic stability and bioavailability.[1][3][5]
-
Agrochemicals: This compound serves as an important intermediate for synthesizing fluorine-containing pesticides.[2] The presence of the trifluoromethoxy group can enhance the efficacy and persistence of agrochemicals.[1]
-
Materials Science: It is used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens and in the creation of novel Schiff bases.[7]
Visualizing Workflows and Relationships
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 4-(Trifluoromethoxy)aniline.
Caption: A generalized workflow for the synthesis of 4-(Trifluoromethoxy)aniline.
Role as a Synthetic Building Block
This diagram illustrates the role of 4-(Trifluoromethoxy)aniline as a versatile building block in the chemical industry.
Caption: The role of 4-(Trifluoromethoxy)aniline as a key synthetic intermediate.
Safety and Handling
4-(Trifluoromethoxy)aniline is a hazardous chemical and requires careful handling.[18]
Table 3: Hazard Identification and Safety Precautions
| Category | Information | Reference |
| Hazard Statements | H301: Toxic if swallowed.[18] | |
| H310: Fatal in contact with skin.[18] | ||
| H315: Causes skin irritation.[18] | ||
| H318: Causes serious eye damage.[18] | ||
| H373: May cause damage to organs through prolonged or repeated exposure.[18][19] | ||
| Precautionary Statements | P262: Do not get in eyes, on skin, or on clothing.[19] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[18][19] | ||
| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[18] | ||
| P302 + P352: IF ON SKIN: Wash with plenty of water.[19] | ||
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18] | ||
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[8][19] Keep in a dark place under an inert atmosphere.[7][13] | |
| Personal Protective | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing.[8][19] Use a NIOSH or European Standard EN 149 approved respirator when necessary.[8][18] | |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[8] |
Conclusion
4-(Trifluoromethoxy)aniline is a versatile and important chemical intermediate with a growing range of applications, particularly in the life sciences and materials science sectors. Its unique properties, derived from the trifluoromethoxy group, make it a valuable component in the design of new and improved products. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for researchers and professionals working with this compound.
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